Boc-D-Phg-OH

概要

説明

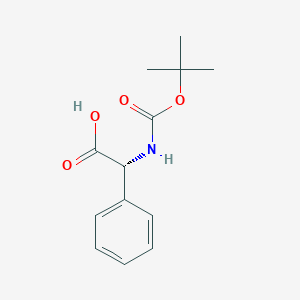

Boc-D-phenylglycine is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . It is a derivative of D-phenylglycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions

Boc-D-phenylglycine can be synthesized through several methods. One common approach involves the protection of D-phenylglycine with a Boc group. This is typically achieved by reacting D-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-D-phenylglycine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in Boc-D-Phg-OH is cleaved under acidic conditions to yield the free amino acid. Common methods include:

Key Findings :

- Acidic deprotection retains stereochemical integrity of the D-phenylglycine residue.

- FeCl₃ offers a non-corrosive alternative to TFA, compatible with acid-sensitive substrates .

Coupling Reactions

This compound participates in peptide bond formation via carbodiimide or uronium-based reagents:

Example Reactions

Key Findings :

- T3P® enables rapid coupling with minimal epimerization, even at room temperature .

- HATU-mediated couplings are optimal for macrocyclic peptides like rapadocin .

Substitution Reactions

The phenylglycine backbone facilitates nucleophilic substitution at the α-carbon under basic conditions:

Key Findings :

Enantioselective Michael Addition/Cyclodehydration

| Catalyst | Additive | Product | ee (%) | Yield | Source |

|---|---|---|---|---|---|

| Quinine-derived primary amine | This compound (40 mol%) | Pyranopyrazole derivative | 93% | 75% |

Mechanistic Insight :

- The this compound additive stabilizes transition states via hydrogen bonding, enhancing enantioselectivity .

Enzymatic Transamination

D-Phenylglycine aminotransferase (D-PhgAT) catalyzes the reversible transamination of this compound derivatives:

| Substrate | Enzyme | Cofactor | Product | kcat (s⁻¹) | Source |

|---|---|---|---|---|---|

| D-Phg | D-PhgAT | PLP | Benzoylformate | 4.2 ± 0.3 |

Structural Analysis :

科学的研究の応用

Chemical Characteristics

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- CAS Number : 33125-05-2

Peptide Synthesis

Role in Peptide Construction

Boc-D-Phg-OH is a crucial building block in peptide synthesis due to its stable tert-butyloxycarbonyl (Boc) protecting group. This protection allows for selective reactions during peptide assembly, minimizing side reactions and enhancing yield.

Benefits of Using this compound

- Enhanced Stability : The incorporation of this compound into peptides increases their resistance to enzymatic degradation.

- Stereochemical Control : Its D-configuration allows for precise control over the stereochemistry of synthesized peptides, which is vital for their biological activity.

Case Study: Peptidomimetics Development

Research has shown that peptides synthesized with this compound exhibit improved half-lives and bioavailability compared to natural peptides. For instance, studies demonstrated that peptidomimetics containing this compound maintained structural integrity and functional efficacy in biological systems.

Medicinal Chemistry

Drug Development Applications

This compound plays a significant role in the design and synthesis of novel pharmaceuticals. Its ability to modulate interactions with biological targets such as enzymes and receptors makes it a valuable asset in drug discovery.

Immunomodulatory Properties

Recent studies have indicated that derivatives of this compound may exhibit immunomodulatory effects, potentially inhibiting pro-inflammatory cytokines. This suggests its use in developing anti-inflammatory therapeutics.

Bioconjugation

Applications in Targeted Drug Delivery

The compound is instrumental in forming peptide conjugates, where peptides are linked to drugs or diagnostic agents. This application enhances the specificity and efficacy of therapeutic agents.

Research Insights

A study highlighted the effectiveness of this compound in creating conjugates that improve drug delivery mechanisms, leading to better therapeutic outcomes in targeted treatments .

作用機序

The primary mechanism of action of Boc-D-phenylglycine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group, which can then participate in further reactions .

類似化合物との比較

Similar Compounds

Boc-L-phenylglycine: Similar to Boc-D-phenylglycine but with the L-configuration.

Boc-D-α-phenylglycinol: A derivative with a hydroxyl group instead of a carboxyl group.

Uniqueness

Boc-D-phenylglycine is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .

生物活性

Boc-D-Phg-OH, or N-Boc-D-phenylglycine, is a compound of interest in the field of medicinal chemistry and peptide synthesis. Its biological activity is primarily linked to its role as a building block in the synthesis of various peptides and its influence on the stereochemistry of these compounds. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₃H₁₇NO₄

- CAS Number : 33125-05-2

- Molecular Weight : 251.28 g/mol

Role in Peptide Synthesis

This compound is frequently used in peptide synthesis due to its ability to enhance the stability and yield of synthesized peptides. It serves as an important chiral auxiliary and can influence the overall stereochemical configuration of peptides, which is crucial for their biological activity.

Synthesis Strategies

Research has demonstrated various methods for synthesizing peptides that incorporate this compound. For example, studies have shown that when this compound is utilized in coupling reactions, it leads to high yields with minimal epimerization, which is critical for maintaining the desired biological activity of the resulting peptides .

Influence on Peptide Potency

One significant aspect of this compound's biological activity is its impact on the potency of synthesized peptides. In a study examining the synthesis of rapadocin analogs, it was found that incorporating this compound significantly affected the diastereoselectivity and potency of the resulting compounds. The most active isomers exhibited a strong dependence on the stereochemistry conferred by this compound .

Table 1: Impact of Stereochemistry on Peptide Activity

| Peptide Isomer | Activity (nM) | Comments |

|---|---|---|

| Isomer 1a | 469.3 | Most potent variant |

| Isomer 1b | Not specified | Less active than 1a |

| Isomer 1c | Not specified | Comparable to 1a |

| Isomer 1d | Not specified | Lowest activity |

Epimerization Studies

The propensity for epimerization during peptide synthesis is a critical consideration when using this compound. A study highlighted that utilizing mechanochemical methods could reduce epimerization rates significantly, thus preserving the desired configuration and enhancing biological activity .

Table 2: Epimerization Rates in Different Synthesis Methods

| Method | Epimerization Rate (%) | Yield (%) |

|---|---|---|

| Ball-milling | 1% | 67 |

| Traditional solution | 33% | 39 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-D-Phg-OH, and how can its purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using Boc (tert-butoxycarbonyl) as a protective group. Post-synthesis, purity is validated via reversed-phase HPLC, while structural confirmation employs -NMR, -NMR, and mass spectrometry. For reproducibility, ensure solvent systems (e.g., DCM/hexane for crystallization) are explicitly documented, and cross-reference spectral data with literature values .

Q. How should researchers design experiments to optimize this compound solubility for peptide coupling reactions?

- Methodological Answer : Systematic screening of solvents (e.g., DMF, DMSO, THF) under varying temperatures and pH conditions is critical. Use dynamic light scattering (DLS) to monitor aggregation. Include controls with structurally similar amino acids (e.g., Boc-L-Phg-OH) to isolate solubility trends specific to the D-configuration. Document solvent-to-solute ratios and sonication parameters to ensure reproducibility .

Q. What are the best practices for characterizing this compound stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare degradation kinetics at 4°C (short-term) vs. −20°C (long-term). Monitor racemization via chiral HPLC at regular intervals. Include a desiccant in storage vials to minimize hydrolysis, and report humidity levels .

Advanced Research Questions

Q. How can conflicting NMR data for this compound in different solvent systems be resolved?

- Methodological Answer : Discrepancies often arise from solvent-induced conformational changes. Perform variable-temperature NMR (VT-NMR) in deuterated DMSO and CDCl₃ to observe rotational barriers. Compare nuclear Overhauser effect (NOE) patterns to identify dominant conformers. Cross-validate with density functional theory (DFT) calculations to correlate experimental shifts with theoretical models .

Q. What strategies are effective in mitigating epimerization during this compound incorporation into peptide chains?

- Methodological Answer : Optimize coupling agents (e.g., HATU vs. HBTU) and bases (DIEA vs. NMM) to minimize racemization. Monitor reaction progress via LC-MS and compare diastereomer ratios. Use low-temperature (−20°C) coupling conditions and reduce reaction times. Validate chiral integrity via Marfey’s reagent derivatization followed by HPLC analysis .

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound-containing peptides?

- Methodological Answer : Analyze assay conditions (e.g., cell lines, incubation times) across studies. Perform dose-response curves with standardized positive/negative controls. Use molecular dynamics (MD) simulations to assess conformational flexibility impacting receptor binding. Publish raw datasets and statistical analyses (e.g., ANOVA, Tukey’s test) to facilitate meta-analyses .

Q. How can researchers systematically evaluate contradictory findings in this compound-related studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Categorize studies by synthesis protocols, analytical methods, and biological models. Use funnel plots to assess publication bias. Propose a consensus protocol via Delphi methodology, inviting domain experts to rank methodological rigor .

Q. What frameworks ensure ethical and reproducible sharing of this compound datasets?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or Figshare with DOIs. Use electronic lab notebooks (ELNs) for real-time collaboration. Document metadata using ISA-Tab standards to enhance interoperability .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFSNNENNQQIU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373158 | |

| Record name | Boc-D-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33125-05-2 | |

| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-D-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFG3246TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。